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Get Quote

TTT-3002 demonstrates exceptional potency in preclinical models, as detailed in the following quantitative

data.

Assay Type
Cell Line /
System

Target / Effect
IC₅₀
Value

Context /
Comparison

Biochemical (FLT3
Autophosphorylation)

Human FLT3/ITD

mutant leukemia
cell lines (e.g.,

MOLM-14)

Inhibition of FLT3

autophosphorylation

100 -
250
pM [1]

[2]

6-7 fold lower

IC₅₀ than
quizartinib

(AC220) [3]

Cellular (Proliferation) Human FLT3/ITD

mutant leukemia
cell lines

Inhibition of cell

proliferation

490 -
920
pM [1]

[2]

Measured via

MTT assay [1]

Biochemical (LRRK2
Kinase Activity)

Recombinant

LRRK2 proteins
(WT, G2019S,

R1441C)

In vitro kinase activity

(LRRKtide substrate)

0.7 -
1.2 nM
[4]

TTT-3002

showed sub-
nanomolar

potency [4]

Detailed Experimental Protocols

The key methodologies used to characterize TTT-3002's pharmacodynamics are outlined below.
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Experiment Goal Core Protocol Summary

Growth Inhibition &
Cytotoxicity (MTT
Assay)

Cells seeded at 1-2.5 x 10⁵ cells/mL and treated with TTT-3002. Viable cell
counts measured by Trypan blue exclusion or MTT assay after 24-72 hours.

IC₅₀ calculated from optical density at 570nm relative to DMSO control [1].

Target Engagement
& Pathway Analysis
(Western Blot)

Cells cultured with TTT-3002 for 1 hour. Whole-cell extracts

immunoprecipitated for FLT3, followed by SDS-PAGE and Western blotting.
Membranes probed for FLT3, phospho-FLT3, and downstream targets (STAT5,

AKT, MAPK). Detection via fluorescent or chemiluminescent secondary
antibodies [1] [5].

In Vivo Efficacy
(Mouse Xenograft)

BALB/C mice injected with 2 x 10⁶ FLT3/ITD luciferase-expressing cells via tail
vein. After 7 days, treated with 6 mg/kg TTT-3002 HCl (suspended in 1mM

HCl) via oral gavage twice daily for 2-4 weeks. Tumor burden monitored
weekly via bioluminescence imaging after D-luciferin injection [1] [5].

Modified Plasma
Inhibitory Assay
(PIA)

FLT3/ITD cells cultured with TTT-3002 in presence of 50% human plasma or
physiologic concentrations of Alpha-1-Acid Glycoprotein (AGP, 1 mg/mL) for

48 hours. Cytotoxicity measured via MTT assay and compared to standard
10% FBS conditions to model in vivo protein binding [6].

Mechanism of Action and Signaling Pathway

TTT-3002 inhibits mutant FLT3, a receptor tyrosine kinase that constitutively activates pro-survival and

proliferation pathways. The following diagram illustrates this mechanism and the experimental workflow for

in vitro assessment.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3945863/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3945863/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4301261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3945863/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4301261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8478262/
https://www.smolecule.com/products/s548056?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


FLT3 Mutant
(ITD, D835Y, etc.)

Constitutive
Activation

Downstream Signaling
(STAT5, PI3K/AKT, RAS/MAPK)

Cell Survival &
Proliferation

Induces Apoptosis &
Inhibits Proliferation

  TTT-3002 Reverses

TTT-3002
(ATP-competitive TKI)

  Inhibits

Click to download full resolution via product page

TTT-3002 inhibits constitutively active mutant FLT3, blocking downstream survival pathways.

Seed cells in plate
(1-2.5 x 10⁵ cells/mL)

Add TTT-3002
(Dose range)

Incubate
(1 hour for WB;
48-72h for MTT)

Western Blot
(Target Engagement)

MTT Assay
(Proliferation/Viability)

Analyze
p-FLT3, p-STAT5, etc.

Measure OD 570nm
Calculate IC₅₀
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In vitro workflow for assessing TTT-3002 target engagement and anti-proliferative effects.

Key Pharmacodynamic Strengths and Challenges

Broad-Spectrum Activity Against Resistance Mutations: A significant strength of TTT-3002 is its

activity against a range of difficult-to-treat FLT3 mutations. It is effective against the FLT3/D835Y
point mutation, against which many TKIs (like sorafenib and quizartinib) are ineffective [1] [5].

Furthermore, it maintains potency against several resistance-conferring point mutations that arise in
FLT3/ITD alleles during treatment with other TKIs, most notably the "gatekeeper" F691L mutation
[5].
Activity in Primary Patient Samples: TTT-3002 demonstrated cytotoxicity against leukemic blasts

isolated from FLT3/ITD-expressing AML patients, including those resistant to sorafenib and
quizartinib, while showing minimal toxicity to normal hematopoietic stem/progenitor cells from

healthy donors [1] [5].
Challenge of Human Plasma Protein Binding: A major challenge for its clinical translation is

binding to human plasma proteins, specifically Alpha-1-Acid Glycoprotein (AGP). This binding
sequesters the drug, significantly reducing its free, active concentration. In modified Plasma Inhibitory

Assays (PIA), the presence of 50% human plasma caused a 9-fold increase in the IC₅₀ of TTT-3002
[6]. While this shift is less severe than for other TKIs like midostaurin or lestaurtinib, it remains a

critical pharmacological hurdle [6] [7].
Potential Strategy to Overcome Protein Binding: Research indicates that the AGP-mediated

inhibition of TTT-3002 and other TKIs can be reversed. Co-administration of mifepristone, which has
a high affinity for AGP, acts as a "decoy" and displaces the TKI, restoring its anti-leukemic activity in

vitro and in mouse models [6] [8] [7].

The most current information on TTT-3002 is from 2021, focusing on overcoming the plasma protein

binding challenge [6] [7]. For the latest status of its clinical development, consulting recent clinical trial

registries would be the recommended next step.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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